![molecular formula C11H11ClFN3OS B1292969 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861444-13-5](/img/structure/B1292969.png)
5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a triazole ring and a phenoxyethyl group, making it a subject of interest for researchers and industrial applications.
作用机制
Target of Action
The primary target of this compound is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .
Mode of Action
The compound interacts with its target, Protox, by inhibiting its activity . This inhibition disrupts the biosynthesis of chlorophyll and heme, leading to the accumulation of protoporphyrin IX, a photodynamic compound . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to cell membrane damage and ultimately plant death .
Biochemical Pathways
The affected pathway is the heme and chlorophyll biosynthesis pathway . The inhibition of Protox disrupts this pathway, leading to the accumulation of protoporphyrin IX . The downstream effect is the production of reactive oxygen species that cause cell damage and plant death .
Result of Action
The result of the compound’s action is the death of the plant cells due to the damage caused by the reactive oxygen species . This leads to the wilting and death of the plant, thereby controlling the growth of unwanted plants or weeds .
Action Environment
Environmental factors such as light, temperature, and soil properties can influence the action, efficacy, and stability of this compound. For instance, light exposure is necessary for the compound to exert its herbicidal effect . Additionally, soil properties can affect the compound’s absorption and degradation in the environment.
生化分析
Biochemical Properties
5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions by inhibiting the enzyme protoporphyrinogen oxidase (Protox). This enzyme is crucial in the biosynthesis of chlorophyll and heme. By inhibiting Protox, the compound disrupts the production of these essential molecules, leading to the accumulation of protoporphyrin IX, which causes oxidative damage to cells . The interaction between this compound and Protox is a key factor in its herbicidal activity.
Cellular Effects
The effects of this compound on various cell types include disruption of cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. The inhibition of Protox leads to the accumulation of protoporphyrin IX, which generates reactive oxygen species (ROS). These ROS cause oxidative stress, damaging cellular components like lipids, proteins, and DNA . This oxidative damage ultimately leads to cell death, making the compound effective in controlling unwanted plant growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of Protox, inhibiting its activity. This binding prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of the latter . The accumulated protoporphyrin IX interacts with molecular oxygen, producing ROS that cause oxidative damage to cellular components. This mechanism of action is crucial for the compound’s herbicidal properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, reducing its efficacy . Long-term exposure to the compound can lead to persistent oxidative stress, affecting cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not cause significant adverse effects, but at higher doses, it can lead to toxicity and adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired herbicidal activity without causing excessive toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of chlorophyll and heme. By inhibiting Protox, the compound disrupts these pathways, leading to the accumulation of protoporphyrin IX . This disruption affects metabolic flux and metabolite levels, causing oxidative stress and cellular damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its herbicidal activity, as it needs to reach the target enzyme Protox to exert its effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts, where Protox is located . The compound’s targeting signals and post-translational modifications direct it to the chloroplasts, allowing it to inhibit Protox effectively. This localization is essential for the compound’s herbicidal activity, as it ensures that the compound reaches its target enzyme.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-fluorophenol with ethyl bromoacetate to form an intermediate, which is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .
科学研究应用
5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
相似化合物的比较
Similar Compounds
Pyraflufen-ethyl: A herbicide with a similar phenoxyethyl structure.
Imazapyr: Another herbicide with a triazole ring.
Carfentrazone-ethyl: A compound with similar applications in agriculture.
Uniqueness
5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring and a phenoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
属性
IUPAC Name |
3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3OS/c1-6(10-14-15-11(18)16(10)2)17-9-4-3-7(13)5-8(9)12/h3-6H,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDABGJCADJDKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
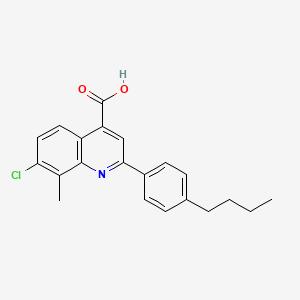
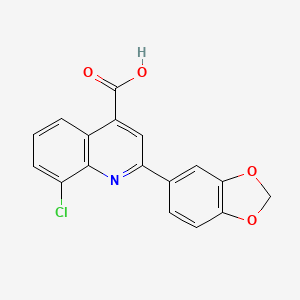
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)
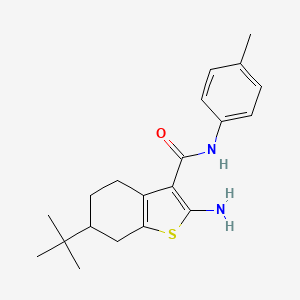
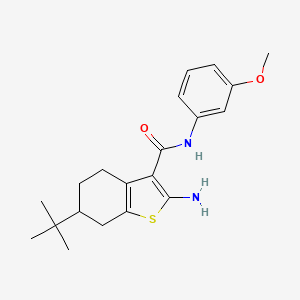
![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
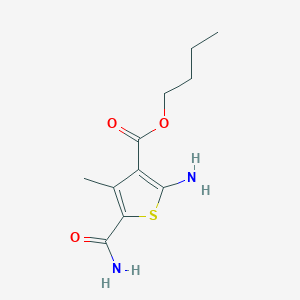
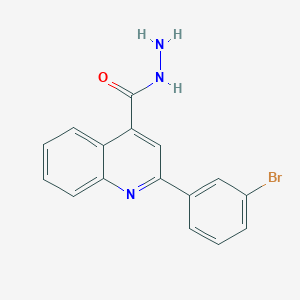
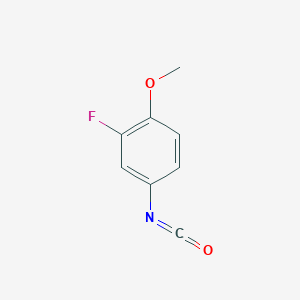

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)
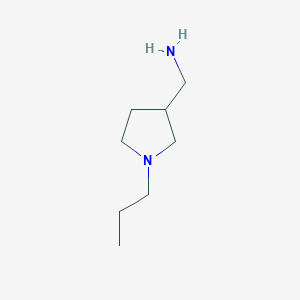
![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)
